molecular formula C15H16ClNO3S B12517295 (S)-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide

(S)-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B12517295
M. Wt: 325.8 g/mol
InChI Key: SCQIHZBVQHRKIF-NSHDSACASA-N
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Description

N-[(1S)-1-(5-chloro-2-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a chlorinated hydroxyphenyl group and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(5-chloro-2-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide typically involves the reaction of 5-chloro-2-hydroxyacetophenone with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(5-chloro-2-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1S)-1-(5-chloro-2-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(5-chloro-2-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Caffeine: An alkaloid with a purine structure.

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

Uniqueness

N-[(1S)-1-(5-chloro-2-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated hydroxyphenyl group and methylbenzenesulfonamide moiety make it versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H16ClNO3S

Molecular Weight

325.8 g/mol

IUPAC Name

N-[(1S)-1-(5-chloro-2-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H16ClNO3S/c1-10-3-6-13(7-4-10)21(19,20)17-11(2)14-9-12(16)5-8-15(14)18/h3-9,11,17-18H,1-2H3/t11-/m0/s1

InChI Key

SCQIHZBVQHRKIF-NSHDSACASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C2=C(C=CC(=C2)Cl)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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